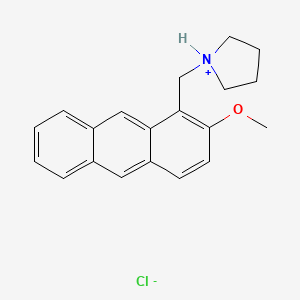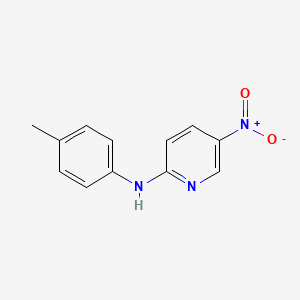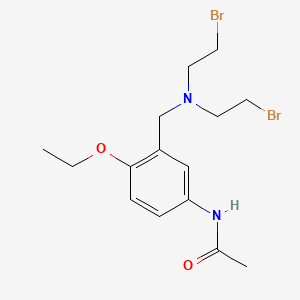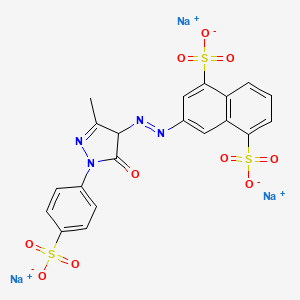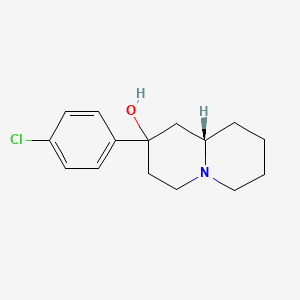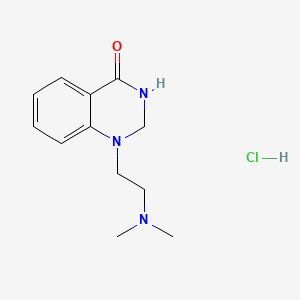
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the condensation of anthranilic acid derivatives with amines. One common method includes the reaction of anthranilic acid with dimethylaminoethylamine under acidic conditions to form the desired quinazolinone structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different pharmacological properties and applications.
科学研究应用
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to its potential use as a neurological agent. Additionally, its interaction with DNA and RNA can result in antimicrobial and antiviral effects.
相似化合物的比较
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the dimethylaminoethyl group.
Quinazolinone: A broader class of compounds with various substituents on the quinazolinone ring.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring system, showing similar biological activities.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the dimethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.
属性
CAS 编号 |
73987-29-8 |
|---|---|
分子式 |
C12H18ClN3O |
分子量 |
255.74 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-14(2)7-8-15-9-13-12(16)10-5-3-4-6-11(10)15;/h3-6H,7-9H2,1-2H3,(H,13,16);1H |
InChI 键 |
LCBBWWKAZNPQOA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1CNC(=O)C2=CC=CC=C21.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





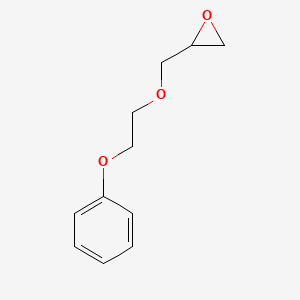

![1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)
